2-Furoic Acid-d3
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Overview
Description
2-Furoic Acid-d3 is a deuterated form of 2-Furoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is part of the furan family, characterized by a furan ring and a carboxylic acid group. It is commonly used in scientific research due to its unique properties and applications.
Mechanism of Action
- The primary targets of 2-Furoic Acid-d3 are not explicitly documented in the available literature. However, furan derivatives, including 2-Furoic Acid, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria .
Target of Action
Pharmacokinetics
Preparation Methods
2-Furoic Acid-d3 can be synthesized through the oxidation of furfuryl alcohol or furfural. The industrial production method involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution. This reaction produces a 1:1 ratio of 2-Furoic Acid and furfuryl alcohol . The deuterated form, this compound, is typically prepared by using deuterated reagents in the synthesis process .
Chemical Reactions Analysis
2-Furoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it into furfuryl alcohol.
Substitution: It can participate in substitution reactions, such as the Diels-Alder reaction, where it acts as a diene.
Common reagents used in these reactions include sodium hydroxide for the Cannizaro reaction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions include furfuryl alcohol and furan-2,5-dicarboxylic acid .
Scientific Research Applications
2-Furoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives.
Biology: It is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of preservatives and flavoring agents.
Comparison with Similar Compounds
2-Furoic Acid-d3 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. Similar compounds include:
2-Furoic Acid: The non-deuterated form, commonly used in similar applications.
3-Furoic Acid: Another isomer with different chemical properties.
Furfuryl Alcohol: A reduction product of 2-Furoic Acid, used in various industrial applications.
Properties
IUPAC Name |
3,4,5-trideuteriofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the main application of 3,4,5-Trideuteriofuran-2-carboxylic acid according to the research?
A1: The research primarily highlights the use of 3,4,5-Trideuteriofuran-2-carboxylic acid as a precursor for synthesizing tetradeuteriofuran. [] The paper describes a convenient method where 3,4,5-Trideuteriofuran-2-carboxylic acid, obtained by deuterium exchange of the corresponding protio-acid, is further reacted to yield tetradeuteriofuran.
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